

Structural Phase Transitions of Uranyl Fluoride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Uranyl fluoride

Cat. No.: B8534681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Uranyl fluoride (UO_2F_2), a key intermediate compound in the nuclear fuel cycle, exhibits a fascinating and complex range of structural behaviors heavily influenced by environmental conditions, particularly temperature and humidity. Understanding its structural phase transitions is critical for predicting its long-term stability, reactivity, and behavior in storage and processing environments. This technical guide provides an in-depth analysis of the known structural phases of **uranyl fluoride**, the transitions between them, and the experimental methodologies used for their characterization.

Crystalline Phases of Uranyl Fluoride

Uranyl fluoride primarily exists in two well-characterized forms: an anhydrous phase (α - UO_2F_2) and a hydrated phase (β - UO_2F_2). The transition between these states is reversible and highly dependent on water vapor pressure.

Anhydrous Uranyl Fluoride (α - UO_2F_2)

Anhydrous UO_2F_2 possesses a rhombohedral crystal structure, characterized by a layered arrangement.^{[1][2]} Each uranium atom is coordinated to two axial oxygen atoms, forming the characteristic linear uranyl ion (UO_2^{2+}), and six equatorial fluorine atoms.^{[1][2]} This results in a distorted octahedral geometry around the uranium center. A notable feature of anhydrous UO_2F_2 is its propensity for stacking disorder along the c-axis, which can lead to broadening of specific peaks in diffraction patterns.^{[1][2]}

Hydrated Uranyl Fluoride (β - UO_2F_2)

When exposed to ambient humidity, anhydrous UO_2F_2 readily absorbs water to form a stable hydrated phase with the chemical formula $[(\text{UO}_2)_7\text{F}_{14}(\text{H}_2\text{O})_7] \cdot 4\text{H}_2\text{O}$.^[3] This complex structure, identified as the β -phase, belongs to the monoclinic crystal system. In this hydrated form, the coordination environment of the uranyl ion changes from six-coordinate to a pentagonal bipyramidal geometry, where the equatorial plane consists of four fluorine atoms and one water molecule.^{[3][4]} The structure contains two distinct populations of water molecules: seven that are directly bound as ligands to the uranyl centers and four that are held within pores via hydrogen bonds.

Structural Transitions and Stability

The primary structural transformation in the **uranyl fluoride** system is the reversible hydration-dehydration process. Furthermore, under conditions of high humidity, the compound can undergo irreversible chemical transformations.

Temperature- and Humidity-Induced Phase Transition

The transition between the anhydrous (α) and hydrated (β) phases is governed by temperature and relative humidity (RH).

- Hydration: Anhydrous UO_2F_2 begins to hydrate at room temperature in the presence of sufficient water vapor (e.g., readily at 50% RH).^[4] This process involves a significant structural rearrangement, including the change in uranium coordination number from six to five.
- Dehydration: The hydrated phase can be converted back to the anhydrous form by heating. The primary dehydration transition occurs at approximately 125 °C in air.^[4] Thermogravimetric analysis suggests a two-step process, with an initial, smaller mass loss around 75 °C, likely corresponding to the removal of the more weakly bound, hydrogen-bonded water molecules, followed by the main structural conversion to the anhydrous phase at the higher temperature.

Calorimetric studies of anhydrous UO_2F_2 from 13 K to 418 K (145 °C) have shown no evidence of other solid-state phase transitions within this temperature range.^[5]

High-Humidity Chemical Transformation

At elevated and sustained high relative humidity (e.g., 75% RH), hydrated **uranyl fluoride** is chemically unstable. It undergoes a degradation process that involves the loss of fluorine and the formation of a layered uranyl hydroxide hydrate, which is structurally similar to the mineral schoepite.^{[6][7]} This can be followed by further transformation into a uranyl peroxide species.^{[6][7]} This pathway represents a chemical degradation of the material rather than a reversible structural phase transition.

High-Pressure Behavior

Currently, there is a lack of published experimental data on the structural phase transitions of **uranyl fluoride** under high-pressure conditions. While studies on related compounds like uranium dioxide (UO_2) show pressure-induced transitions, these findings cannot be directly extrapolated to UO_2F_2 .^[8] This remains an area requiring further investigation.

Quantitative Structural and Thermodynamic Data

The following tables summarize the key quantitative data for the primary phases of **uranyl fluoride**.

Table 1: Crystallographic Data for **Uranyl Fluoride** Phases

Property	Anhydrous UO_2F_2 (α -phase)	Hydrated UO_2F_2 (β -phase) $[(\text{UO}_2)_7\text{F}_{14}(\text{H}_2\text{O})_7] \cdot 4\text{H}_2\text{O}$
Crystal System	Rhombohedral (Trigonal)[1][2] [9]	Monoclinic
Space Group	R-3m[1][2]	C2/c
Lattice Parameters	$a = 5.755 \text{ kX}$, $\alpha = 42^\circ 47'$ [1][2] $a = 4.192 \text{ \AA}$, $c = 15.66 \text{ \AA}$ (unit-layer)[9]	$a = 13.843 \text{ \AA}$, $b = 9.801 \text{ \AA}$, $c = 24.970 \text{ \AA}$, $\beta = 104.94^\circ$
Uranium Coordination	6 (Distorted Octahedral)	5 (Pentagonal Bipyramidal)[3] [4]
U-O Bond Length	$\sim 1.74 \text{ \AA}$ [9]	-
U-F Bond Length	$\sim 2.43 \text{ \AA}$ [9]	-

Table 2: Thermodynamic and Physical Properties

Property	Anhydrous UO_2F_2
Density	6.37 g/cm ³
Standard Enthalpy of Formation ($\Delta\text{H}_{\text{f}}^\circ$)	-1584 kJ/mol
Standard Entropy (S°)	146 J/(mol·K) at 298 K
Dehydration Temperature	$\sim 125^\circ \text{C}$ (main transition)[4] $\sim 75^\circ \text{C}$ (initial water loss)

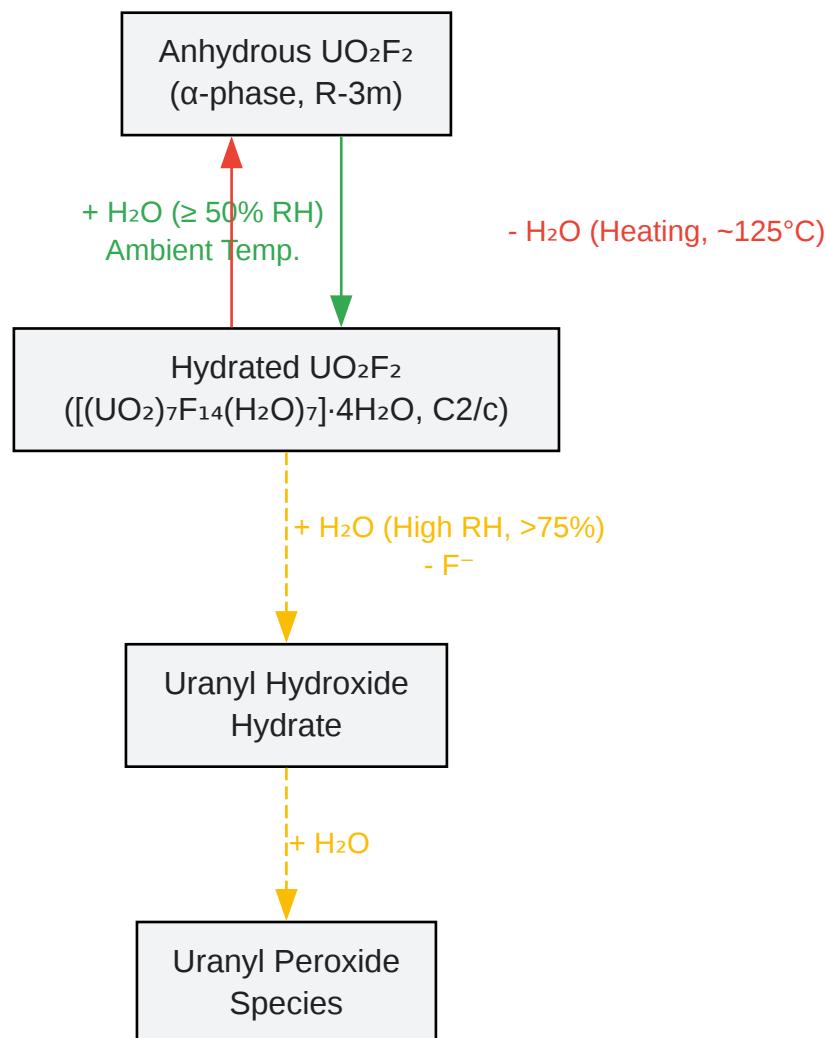
Experimental Protocols

The characterization of **uranyl fluoride** phase transitions relies on a combination of synthesis, diffraction, and spectroscopic techniques.

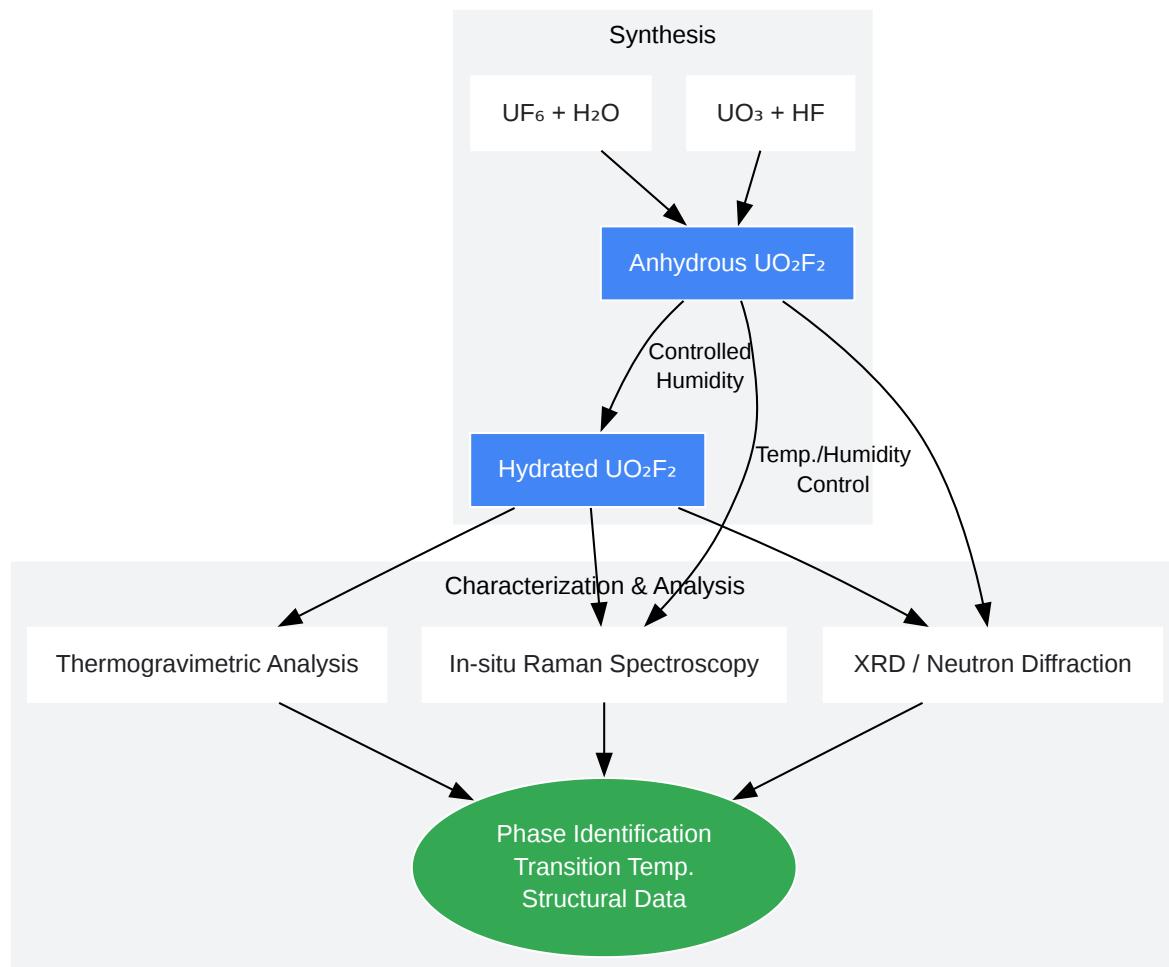
Synthesis of Uranyl Fluoride Phases

- Anhydrous UO_2F_2 :

- Gas-Phase Hydrolysis: Uranium hexafluoride (UF_6) gas is reacted with controlled amounts of water vapor. The resulting UO_2F_2 powder precipitates from the gas phase.[10]
- Hydrofluorination of UO_3 : Uranium trioxide (UO_3) powder is reacted with anhydrous hydrogen fluoride (HF) gas at temperatures between 350-500 °C.[10]
- Hydrated UO_2F_2 :
 - Controlled Hydration: Anhydrous UO_2F_2 powder is placed in a chamber with a controlled relative humidity (e.g., 40-50% RH) at ambient temperature. The material is allowed to equilibrate until the structural transformation is complete, as monitored by techniques like XRD or Raman spectroscopy.


Key Characterization Methodologies

- X-ray and Neutron Diffraction: Powder XRD and neutron diffraction are the definitive methods for phase identification and crystal structure solution. Neutron diffraction is particularly advantageous for accurately locating the hydrogen atoms in the hydrated structure.[4][9]
 - Protocol Outline (Neutron Powder Diffraction): The UO_2F_2 sample, being hygroscopic, is handled in an inert atmosphere glovebox.[9] It is loaded into a sample holder designed to minimize background scattering (e.g., a vanadium or Ti-Zr null-coherent scattering alloy canister).[9] Data is collected at room temperature using a neutron diffractometer. Rietveld refinement of the resulting diffraction pattern is performed using software like GSAS to determine lattice parameters, atomic positions, and phase purity.
- In-situ Raman Spectroscopy: This technique is highly effective for monitoring phase transitions dynamically as a function of temperature or humidity. The symmetric stretching mode of the uranyl ion (ν_1) is very sensitive to its local coordination environment.
 - Protocol Outline (Temperature-Dependent Study):
 - A small amount of the UO_2F_2 sample (either anhydrous or hydrated) is mounted on a temperature-controlled microscope stage.
 - The stage is purged with a dry, inert gas (e.g., N_2) to control the atmosphere.


- A baseline Raman spectrum is collected at room temperature. The characteristic ν_1 peak for anhydrous UO_2F_2 appears around 915 cm^{-1} , while for the hydrated form it is at $\sim 868 \text{ cm}^{-1}$.^[4]
- The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) while spectra are collected continuously or at set temperature intervals.
- Changes in the Raman spectra, such as the disappearance of the 868 cm^{-1} peak and the appearance and growth of the 915 cm^{-1} peak, indicate the dehydration phase transition.
- The relative intensities of these peaks can be plotted against temperature to map the transition's progress and determine its onset temperature.^[4]
- Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to quantify the loss of water during dehydration and determine the stoichiometry of the hydrate.

Visualized Workflows and Relationships

The following diagrams illustrate the key relationships and experimental workflows discussed.

[Click to download full resolution via product page](#)

Caption: Phase transitions and chemical transformations of **uranyl fluoride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing UO_2F_2 phase transitions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structural Phase Transitions and Water Dynamics in Uranyl Fluoride Hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. "Chemical Transformations of Hydrated Uranyl Fluoride" by Marie Kirkegaard [trace.tennessee.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Uranyl fluoride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Structural Phase Transitions of Uranyl Fluoride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8534681#uranyl-fluoride-structural-phase-transitions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com